![molecular formula C10H10O3 B13140025 4-Ethynyl-2,6-dimethoxyphenol](/img/structure/B13140025.png)
4-Ethynyl-2,6-dimethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 4-Ethynyl-2,6-dimethoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-Hydroxy-3,5-dimethoxycinnamic acid.
Reaction Conditions: The compound is synthesized through a series of reactions including decarboxylation and vinylation.
Industrial Production:
Chemical Reactions Analysis
4-Ethynyl-2,6-dimethoxyphenol undergoes various chemical reactions:
Substitution: It can undergo substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions: Common reagents include laccase enzymes for oxidation and various organic solvents.
Major Products: The major products formed from these reactions include biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-2,6-dimethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,6-dimethoxyphenol involves its interaction with laccase enzymes:
Oxidation Process: The compound is oxidized by laccase enzymes, which catalyze the conversion of molecular oxygen to water.
Molecular Targets: The primary molecular targets are phenolic substrates, which are oxidized to form biphenyl derivatives.
Pathways Involved: The enzymatic oxidation pathway involves direct electron transfer from the substrate to the enzyme.
Comparison with Similar Compounds
4-Ethynyl-2,6-dimethoxyphenol can be compared with other similar compounds:
4-Allyl-2,6-dimethoxyphenol: This compound has an allyl group instead of an ethynyl group and is also used as an antioxidant.
4-Ethyl-2,6-dimethoxyphenol: This compound has an ethyl group and is used in similar applications.
Biological Activity
4-Ethynyl-2,6-dimethoxyphenol is a phenolic compound that has garnered attention in various fields, particularly in pharmaceuticals and biochemistry. Its unique structure allows it to participate in a range of biological activities, including antioxidant properties, enzyme inhibition, and potential therapeutic applications. This article explores the biological activities associated with this compound, supported by relevant research findings and case studies.
- Chemical Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- CAS Number : 28343-22-8
- Density : 1.1 g/cm³
- Boiling Point : 285.4 °C
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that phenolic compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage related to various diseases, including cancer and cardiovascular disorders.
Study | Findings |
---|---|
Sinha et al. (2007) | Demonstrated that this compound effectively scavenges DPPH radicals, indicating strong antioxidant potential. |
Misra et al. (2012) | Reported that the compound inhibits lipid peroxidation in vitro, suggesting protective effects against oxidative damage. |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in therapeutic contexts.
- Laccase Inhibition : this compound serves as a substrate in enzymatic reactions involving laccase, an enzyme implicated in various biochemical processes including lignin degradation and phenolic compound oxidation. Research indicates that it may modulate laccase activity, making it a potential candidate for applications in bioremediation and biosensors.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in several studies:
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Exhibited significant inhibitory effects at concentrations above 100 µg/mL. |
Escherichia coli | Showed moderate antibacterial activity, suggesting potential use as a natural preservative in food systems. |
Case Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines exposed to oxidative stressors, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%. This suggests its potential role as a therapeutic agent in oxidative stress-related conditions.
Case Study 2: Enzyme Modulation
A recent investigation into the effects of this compound on laccase activity revealed that it could enhance enzyme efficiency by up to 25% under specific conditions. This finding opens avenues for its application in biocatalysis and environmental biotechnology.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-ethynyl-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H10O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6,11H,2-3H3 |
InChI Key |
VIPZHJQVXJTNME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C#C |
Origin of Product |
United States |
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